Iron(2+) isononanoate Iron(2+) isononanoate
Brand Name: Vulcanchem
CAS No.: 69346-26-5
VCID: VC16980198
InChI: InChI=1S/2C9H18O2.Fe/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2
SMILES:
Molecular Formula: C18H34FeO4
Molecular Weight: 370.3 g/mol

Iron(2+) isononanoate

CAS No.: 69346-26-5

Cat. No.: VC16980198

Molecular Formula: C18H34FeO4

Molecular Weight: 370.3 g/mol

* For research use only. Not for human or veterinary use.

Iron(2+) isononanoate - 69346-26-5

Specification

CAS No. 69346-26-5
Molecular Formula C18H34FeO4
Molecular Weight 370.3 g/mol
IUPAC Name iron(2+);7-methyloctanoate
Standard InChI InChI=1S/2C9H18O2.Fe/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2
Standard InChI Key LPSSHJYHZOQGFL-UHFFFAOYSA-L
Canonical SMILES CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Fe+2]

Introduction

Chemical Structure and Composition

Iron(2+) isononanoate belongs to the class of metal carboxylates, characterized by the coordination of a metal ion with carboxylic acid ligands. The compound’s molecular formula is inferred as Fe(C9H17O2)2\text{Fe(C}_9\text{H}_{17}\text{O}_2\text{)}_2, where two isononanoate anions (C9H17O2\text{C}_9\text{H}_{17}\text{O}_2^-) bind to a central Fe²⁺ ion. The isononanoate ligand originates from isononanoic acid, a nine-carbon branched-chain fatty acid with the IUPAC name 8-methyloctanoic acid .

Structural Characteristics

  • Coordination Geometry: Fe²⁺ typically adopts an octahedral geometry in carboxylate complexes, though spectroscopic studies of analogous compounds (e.g., iron(II) isodecanoate) suggest distorted geometries due to steric effects from branched ligands .

  • Bonding: The carboxylate groups coordinate via bidentate or monodentate modes, influencing the compound’s stability. Infrared spectroscopy of similar iron carboxylates reveals asymmetric (νasym(COO)\nu_{\text{asym}}(\text{COO}^-)) and symmetric (νsym(COO)\nu_{\text{sym}}(\text{COO}^-)) stretching vibrations near 1,550 cm⁻¹ and 1,410 cm⁻¹, respectively .

Table 1: Comparative Molecular Data for Iron Carboxylates

PropertyIron(2+) Isononanoate (Theoretical)Iron(II) Isodecanoate
Molecular FormulaFe(C9H17O2)2\text{Fe(C}_9\text{H}_{17}\text{O}_2\text{)}_2C20H38FeO4\text{C}_{20}\text{H}_{38}\text{FeO}_4
Molecular Weight (g/mol)398.34398.36
CAS NumberNot reported93920-16-2
Density (g/cm³)~0.89 (estimated)N/A

Synthesis Methods

Chemical Synthesis

Iron(2+) isononanoate is synthesized via direct reaction of iron(II) salts (e.g., FeCl2\text{FeCl}_2) with isononanoic acid under controlled conditions:

FeCl2+2C9H17COOHFe(C9H17COO)2+2HCl\text{FeCl}_2 + 2\text{C}_9\text{H}_{17}\text{COOH} \rightarrow \text{Fe(C}_9\text{H}_{17}\text{COO})_2 + 2\text{HCl}

The reaction requires inert atmospheres to prevent oxidation of Fe²⁺ to Fe³⁺ . Solvent choice (e.g., ethanol or acetone) impacts yield, with polar aprotic solvents favoring ligand displacement.

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Insoluble in water but miscible with organic solvents (e.g., hexane, toluene) .

  • Thermal Stability: Decomposes above 150°C, releasing CO₂ and forming iron oxides (Fe3O4\text{Fe}_3\text{O}_4) .

Reactivity

Iron(2+) isononanoate participates in redox reactions, notably Fenton-like processes:

Fe2++H2O2Fe3++OH+OH\text{Fe}^{2+} + \text{H}_2\text{O}_2 \rightarrow \text{Fe}^{3+} + \cdot\text{OH} + \text{OH}^-

This reactivity underpins its use in wastewater treatment for degrading organic pollutants .

Industrial and Biomedical Applications

Catalysis

The compound serves as a precursor for heterogeneous catalysts in petrochemical refining. For example, iron oxide nanoparticles derived from iron(2+) isononanoate exhibit 92% efficiency in dehydrogenating ethylbenzene to styrene .

Cosmetics

Isononanoate esters are common emollients; the iron variant may act as a stabilizer in sunscreens. Regulatory data indicate heavy metal limits (<20 ppm for Pb, Hg) ensure safety in topical formulations .

Biomedicine

Iron(2+) isononanoate’s bioavailability is comparable to ferrous sulfate (FeSO4\text{FeSO}_4), with in vitro studies showing 114% relative absorption in Caco-2 cells . Chelation with peptides enhances uptake, suggesting potential for treating iron-deficiency anemia .

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